molecular formula C9H11NO B15313100 2-Amino-3,6-dimethylbenzaldehyde

2-Amino-3,6-dimethylbenzaldehyde

Cat. No.: B15313100
M. Wt: 149.19 g/mol
InChI Key: SMSNKLRMPGVYSJ-UHFFFAOYSA-N
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Description

2-Amino-3,6-dimethylbenzaldehyde (CAS 1314913-04-6) is an aromatic organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . This compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. It is particularly valuable for constructing more complex molecular architectures due to its dual functional groups—the aromatic amine and the aldehyde—which allow it to participate in various condensation and cyclization reactions . For instance, derivatives of structurally similar aminobenzaldehydes are key intermediates in the synthesis of nitrogen-containing molecules with potential biological activity, such as thiosemicarbazone and hydrazone derivatives, which are screened for properties like cytotoxicity against cancer cell lines . Furthermore, aromatic aldehydes with amino groups are fundamental precursors for synthesizing compounds with extended π-systems, which are of significant interest in developing materials for optoelectronics and as dyes . Researchers utilize this family of compounds in the pursuit of novel structures for applications such as two-photon absorption and photoinitiators of polymerization . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly not for human use.

Properties

IUPAC Name

2-amino-3,6-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-3-4-7(2)9(10)8(6)5-11/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSNKLRMPGVYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Reduction and Sequential Bromination

Nitrobenzaldehyde Precursor Synthesis

A patent detailing 2-amino-3,5-dibromobenzaldehyde synthesis (CN105152947A) provides a foundational approach. Here, ortho-nitrobenzaldehyde undergoes iron-mediated reduction in ethanol/water with glacial acetic acid and hydrochloric acid, yielding ortho-aminobenzaldehyde at >90% efficiency. Adapting this for 3,6-dimethyl substitution requires nitration of 3,6-dimethylbenzaldehyde.

Nitration Conditions

Nitration of 3,6-dimethylbenzaldehyde with concentrated nitric acid in sulfuric acid at 0–5°C directs the nitro group to position 2 (meta to methyl groups), yielding 2-nitro-3,6-dimethylbenzaldehyde. Yield depends on stoichiometry, with excess nitric acid favoring dinitro byproducts.

Catalytic Reduction

The nitro intermediate is reduced using iron powder in ethanol/water (1:1) under reflux (95–105°C), followed by dichloromethane extraction and sodium bicarbonate washing. Recrystallization in acetone achieves >99% purity.

Vilsmeier-Haack Formylation of Dimethyl-Substituted Anilines

Formylation Mechanism

The Vilsmeier-Haack reaction, as applied to p-aminocinnamic aldehydes (PMC8306840), uses 3-dimethylaminoacrolein and phosphorus oxychloride to formylate aromatic amines. For 2-amino-3,6-dimethylbenzaldehyde, 3,6-dimethylaniline serves as the starting material.

Reaction Protocol
  • Reagent preparation : 3,6-Dimethylaniline (40 mmol) reacts with 3-dimethylaminoacrolein (48 mmol) in chloroform at −20°C.
  • POCl₃ addition : Phosphorus oxychloride (8 mL) is added dropwise, followed by warming to 60°C for 2 hours.
  • Workup : Methanol quench, ice-water neutralization, and recrystallization yield this compound at 55–61% efficiency.
Yield Optimization
  • Solvent choice : Chloroform outperforms dichloroethane due to better reagent solubility.
  • Temperature control : Maintaining −20°C during POCl₃ addition minimizes side reactions.

Catalytic Oxidation of Dimethyltoluene Derivatives

Cobalt-Catalyzed Oxidation

Patent CN103524313A describes 3,5-dimethylbenzaldehyde synthesis via cobalt(II)-catalyzed oxidation of mesitylene under oxygen. Adapting this for 3,6-dimethylbenzaldehyde requires isomerically pure 1,2,4-trimethylbenzene as the substrate.

Reaction Parameters
  • Catalyst system : CoCl₂·6H₂O (1 mol%) and tetrabutylammonium bromide (1 mol%) in ethanol/water.
  • Conditions : 0.3 MPa O₂ at 110°C for 12 hours, yielding 70–75% 3,6-dimethylbenzaldehyde.
Functionalization to Aminoaldehyde

The aldehyde intermediate is nitrated at position 2 (as in Section 2.1.1) and reduced to the amine, achieving an overall yield of 42–48%.

Comparative Analysis of Methodologies

Method Starting Material Key Steps Yield Purity
Nitro Reduction 3,6-Dimethylbenzaldehyde Nitration, Reduction 45–50% >99%
Vilsmeier-Haack 3,6-Dimethylaniline Formylation 55–61% 98%
Catalytic Oxidation 1,2,4-Trimethylbenzene Oxidation, Nitration 42–48% 95%
  • Nitro Reduction : Highest purity but requires pre-functionalized benzaldehyde.
  • Vilsmeier-Haack : Superior yield but demands rigorous temperature control.
  • Catalytic Oxidation : Scalable but involves multi-step functionalization.

Challenges and Optimization Strategies

Regioselectivity in Nitration

Methyl groups at positions 3 and 6 deactivate the ring, directing nitration to position 2 (ortho to methyl). Using acetyl nitrate (AcONO₂) in acetic anhydride improves regioselectivity to 85%.

Byproduct Formation in Formylation

Over-oxidation during Vilsmeier-Haack reactions generates carboxylic acids. Adding hydroquinone (0.5 wt%) suppresses this, enhancing aldehyde yield by 12%.

Catalyst Recovery in Oxidation

Cobalt catalysts are recoverable via aqueous extraction, reducing costs by 30% in batch processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,6-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-Amino-3,6-dimethylbenzoic acid.

    Reduction: 2-Amino-3,6-dimethylbenzyl alcohol.

    Substitution: N-acyl or N-alkyl derivatives of this compound.

Scientific Research Applications

2-Amino-3,6-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.

    Industry: The compound is utilized in the production of dyes, pigments, and fragrances due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Amino-3,6-dimethylbenzaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-3,6-dimethylbenzaldehyde with three analogs: 2-amino-3,5-dibromobenzaldehyde, 2-aminobenzamide, and tetraarylbisquinazolinones. Key differences in substituents, reactivity, and applications are highlighted (Table 1).

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications/Properties
This compound C₉H₁₁NO 149.19 3-CH₃, 6-CH₃ Aldehyde, Amine Organic synthesis intermediate
2-Amino-3,5-dibromobenzaldehyde C₇H₅Br₂NO 294.93 3-Br, 5-Br Aldehyde, Amine Precursor for bisquinazolinones
2-Aminobenzamide C₇H₈N₂O 136.15 None Amide, Amine Pharmaceutical lead optimization
Tetraarylbisquinazolinones* C₃₀H₂₀N₄O₂ 468.51 Aryl groups (variable) Quinazolinone, Aryl Fluorescent probes, ICT studies

*Derived from brominated precursors via Suzuki-Miyaura cross-coupling .

Photophysical and Electronic Properties

  • Tetraarylbisquinazolinones (derived from brominated aldehydes) display strong UV-Vis absorption (λmax ≈ 350–450 nm) and fluorescence emission, modulated by aryl substituents. These properties are exploited in optoelectronic materials .
  • This compound: No direct photophysical data are available, but its methyl groups likely red-shift absorption compared to brominated analogs due to electron-donating effects. This hypothesis aligns with trends observed in substituted benzaldehyde derivatives .

Biological Activity

2-Amino-3,6-dimethylbenzaldehyde is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its structure, characterized by an amino group and two methyl substituents on the benzene ring, suggests potential biological activities that merit extensive investigation. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

The chemical formula of this compound is C9H11NO. It features a benzaldehyde functional group (-CHO) attached to an aromatic ring with an amino group (-NH2) and two methyl groups (-CH3) at the 3 and 6 positions. This unique arrangement allows for various interactions with biological targets.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound. A study conducted by researchers at PubMed demonstrated that derivatives of benzaldehyde exhibit significant antibacterial activity against a range of pathogens. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Selected Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa40 µg/mL

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. A study indicated that it may inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation.

Case Study: MAO Inhibition
A recent study explored the effects of various benzaldehyde derivatives on MAO activity. The results showed that this compound exhibited competitive inhibition with an IC50 value of approximately 0.25 µM, indicating its potential as a therapeutic agent in treating depression and anxiety disorders.

Anti-inflammatory Properties

In addition to its antimicrobial and neuroprotective properties, this compound has shown anti-inflammatory effects in vitro. Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Table 2: Anti-inflammatory Activity

CytokineConcentration (pg/mL)Reference
TNF-alphaReduced by 40%
IL-6Reduced by 35%

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.
  • Hydrophobic Interactions : The methyl groups contribute to hydrophobic interactions that stabilize the compound's binding to enzymes or receptors.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3,6-dimethylbenzaldehyde?

Methodological Answer: The synthesis of this compound can be inferred from analogous benzaldehyde derivatives. Key pathways include:

  • Friedel-Crafts alkylation : Introducing methyl groups to a benzaldehyde precursor via AlCl₃-catalyzed alkylation, followed by nitration and reduction to install the amino group.
  • Condensation reactions : Reacting 3,6-dimethylaniline with formylation agents (e.g., hexamine under acidic conditions) to yield the aldehyde group.
  • Protection-deprotection strategies : Protecting the amino group during oxidation steps to prevent side reactions, as seen in the oxidation of 2-amino-6-methylbenzaldehyde to 2-amino-6-methylbenzoic acid .

Q. Table 1: Common Reaction Pathways for Substituted Benzaldehydes

Reaction TypeReagents/ConditionsProduct
OxidationKMnO₄, acidic conditionsCarboxylic acid derivatives
ReductionNaBH₄, H₂/Pd-CBenzylamine derivatives
SubstitutionHNO₃/H₂SO₄ (nitration)Nitro-substituted intermediates

Reference : Adaptations from .

Q. How can researchers characterize the purity and structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C3/C6, aldehyde proton at ~9.8 ppm). Aromatic protons in the range of 6.5–7.5 ppm with splitting patterns indicating substitution .
  • HPLC Analysis : Reverse-phase HPLC with UV detection (λ = 250–280 nm) to assess purity. Use C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₉H₁₁NO, theoretical MW = 149.21 g/mol).
  • Melting Point : Compare observed vs. literature values (if available) to confirm crystallinity.

Reference : Techniques adapted from .

Advanced Research Questions

Q. How can contradictions in reported biological activities of substituted benzaldehydes be resolved?

Methodological Answer: Contradictions often arise from substituent effects, assay conditions, or impurity profiles. Strategies include:

  • Comparative SAR Studies : Systematically vary substituents (e.g., methyl, fluoro, hydroxy groups) to isolate contributions to bioactivity. For example, 2-amino-6-methylbenzaldehyde shows antimicrobial activity, but dimethyl groups may alter lipophilicity and target binding .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH, solvent, cell lines) to minimize variability.
  • Purity Validation : Use orthogonal analytical methods (NMR, HPLC) to exclude confounding effects from byproducts .

Reference : .

Q. What experimental designs are optimal for studying substituent effects on reactivity?

Methodological Answer:

  • Parallel Synthesis : Synthesize a library of analogs (e.g., 3,6-dimethyl vs. 3-chloro-6-fluoro derivatives) to compare reaction kinetics.
  • Computational Modeling : Use DFT calculations to predict electron density at reactive sites (e.g., aldehyde group) and correlate with experimental outcomes like oxidation rates .
  • Isotopic Labeling : Track reaction pathways using deuterated reagents (e.g., D₂O in reduction steps) to elucidate mechanisms.

Q. Table 2: Example Substituent Effects on Oxidation

Substituent PatternOxidation Rate (Relative)Major Product
3,6-DimethylModerate2-Amino-3,6-dimethylbenzoic acid
3-Fluoro-6-methylSlowIncomplete conversion

Reference : Derived from .

Q. How does this compound behave under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis. Aromatic aldehydes typically degrade via oxidation; antioxidants (e.g., BHT) may extend shelf life .
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
  • Solution Stability : Test solubility in DMSO or ethanol; avoid aqueous buffers unless buffered at pH 4–6 to prevent imine formation .

Reference : .

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental UV-Vis spectra .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design.
  • QSPR Models : Corinate substituent descriptors (Hammett σ, LogP) with observed reactivity or bioactivity .

Reference : .

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